2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide

Catalog No.
S3016014
CAS No.
1208926-96-8
M.F
C14H14F2N2O2
M. Wt
280.275
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propy...

CAS Number

1208926-96-8

Product Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide

Molecular Formula

C14H14F2N2O2

Molecular Weight

280.275

InChI

InChI=1S/C14H14F2N2O2/c1-2-5-17-14(19)8-10-7-13(20-18-10)11-4-3-9(15)6-12(11)16/h3-4,6-7H,2,5,8H2,1H3,(H,17,19)

InChI Key

XBBQQQSYADZYRP-UHFFFAOYSA-N

SMILES

CCCNC(=O)CC1=NOC(=C1)C2=C(C=C(C=C2)F)F

solubility

not available

Catalysts in Chemical Reactions

Field: Chemical Engineering

Application: Difluorophenyl compounds are used as catalysts in chemical reactions .

Method of Application: The compounds are prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

Results: The compounds showed that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes .

Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff

Field: Medicinal Chemistry

Application: Difluorophenyl compounds are used in the synthesis of biologically active compounds, including drugs .

Method of Application: The compounds are used in the synthesis of 2,4-di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol .

Results: The compounds are an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff .

Blocking Reagent

Application: 2,4-Difluorophenyl isocyanate is used as a blocking reagent .

Method of Application: It is used to modify the hydroxyl, amine and epoxide functional groups of cured MY720/DDS epoxy thin films .

Results: The application of this compound as a blocking reagent helps in the modification of various functional groups .

Photocatalysis and Phosphorescent OLEDs

Field: Material Science

Application: 2-(2,4-Difluorophenyl)-5-fluoropyridine is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs .

Method of Application: This ligand is used in the synthesis of Ir (III) complexes .

Results: The synthesized complexes are suitable for use in photocatalysis and phosphorescent OLEDs .

Synthesis of Biologically Active Compounds

Application: Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is used in the synthesis of biologically active compounds.

Method of Application: For instance, pyrrole, a biologically active scaffold, can be combined with different pharmacophores in a pyrrole ring system to form more active compounds.

Results: The synthesized compounds are more active due to the combination of pyrrole with different pharmacophores.

Structural, Redox, and Magnetic Properties of Blatter Radicals

Field: Chemical Physics

Application: Difluorophenyl compounds are used in the study of structural, redox, and magnetic properties of Blatter radicals .

Method of Application: Blatter radicals 1- (3,4-difluorophenyl)- (1a) and 1- (2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo [e] [1,2,4]triazin-4-yl (1b) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

Results: Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes . EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle .

The compound 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide is a synthetic organic molecule characterized by its unique structural features, which include an oxazole ring and a propylacetamide moiety. Its molecular formula is C13H14F2N2OC_{13}H_{14}F_2N_2O with a molecular weight of approximately 252.26 g/mol. The presence of the difluorophenyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

This compound can undergo various chemical transformations, including:

  • Oxidation: The oxazole ring may be oxidized under specific conditions, potentially leading to the formation of more reactive species.
  • Condensation Reactions: The amide functional group allows for condensation reactions with other electrophiles, facilitating the synthesis of derivatives.
  • Substitution Reactions: The difluorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility and potential for further derivatization in synthetic chemistry.

Preliminary studies suggest that 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide exhibits notable biological activities. It is hypothesized to modulate enzyme activity or interact with specific receptors, potentially leading to therapeutic effects such as:

  • Anti-inflammatory properties: The compound may inhibit pathways involved in inflammation.
  • Antimicrobial activity: Its structure suggests potential efficacy against various microbial strains.

Further research is necessary to elucidate its precise mechanisms of action and therapeutic applications.

The synthesis of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide typically involves several key steps:

  • Formation of the Oxazole Ring: This is achieved through the cyclization of a suitable precursor with an appropriate reagent.
  • Attachment of the Propylacetamide Moiety: The oxazole intermediate is then reacted with propanoyl chloride and propanolamine to form the desired acetamide.
  • Final Coupling: The final step often involves coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to yield the target compound.

These methods showcase the complexity and multi-step nature of synthesizing this compound.

The unique structure and biological activity of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide make it suitable for various applications:

  • Medicinal Chemistry: Potential development as an anti-inflammatory or antimicrobial agent.
  • Pharmaceutical Research: Used as a lead compound for drug discovery efforts targeting specific biological pathways.

Interaction studies indicate that this compound may bind to specific enzymes or receptors within biological systems. It is believed that:

  • Binding to Enzymes: It may inhibit or modulate the activity of enzymes related to inflammatory processes.
  • Receptor Interactions: It could influence cellular signaling pathways by binding to relevant receptors, thereby altering physiological responses.

Such interactions are critical for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide, including:

  • N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-N-propylacetamide
    • Similarity: Contains a fluorinated phenyl group.
    • Uniqueness: Lacks the additional fluorine atom present in the original compound.
  • N-{[5-(phenyl)-1,2-oxazol-3-yl]methyl}-N-propylacetamide
    • Similarity: Shares the oxazole ring structure.
    • Uniqueness: No fluorine substituents on the phenyl ring.
  • N-{[5-(bromophenyl)-1,2-oxazol-3-yl]methyl}-N-propylacetamide
    • Similarity: Contains a halogenated phenyl group.
    • Uniqueness: Uses bromine instead of fluorine.

These comparisons illustrate the distinctiveness of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide, particularly in its halogenation pattern and potential biological effects.

XLogP3

2.4

Dates

Last modified: 08-17-2023

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